molecular formula C11H9BrN2 B1613477 5-Bromo-N-phenylpyridin-3-amine CAS No. 767342-20-1

5-Bromo-N-phenylpyridin-3-amine

Cat. No.: B1613477
CAS No.: 767342-20-1
M. Wt: 249.11 g/mol
InChI Key: CLJFXGSBLDGKJD-UHFFFAOYSA-N
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Description

5-Bromo-N-phenylpyridin-3-amine: is an organic compound with the molecular formula C11H9BrN2 . It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The compound is characterized by the presence of a bromine atom at the 5-position and a phenyl group attached to the nitrogen atom at the 3-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-phenylpyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction . This method typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed reaction with phenylboronic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like tetrahydrofuran under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-N-phenylpyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-N-phenylpyridin-3-amine is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: The compound has been investigated for its potential biological activities. Derivatives of this compound have shown promise as inhibitors of certain enzymes and receptors, making them potential candidates for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its derivatives are employed in the manufacture of liquid crystals and other functional materials .

Mechanism of Action

The mechanism of action of 5-Bromo-N-phenylpyridin-3-amine and its derivatives involves interactions with specific molecular targets. For example, certain derivatives may inhibit enzyme activity by binding to the active site or allosteric sites of the enzyme. This can result in the modulation of biochemical pathways and cellular processes. The exact mechanism of action depends on the specific structure and functional groups of the derivative .

Comparison with Similar Compounds

  • 5-Bromo-2-methylpyridin-3-amine
  • 5-Bromo-2-phenylpyridine
  • 3-Amino-5-bromopyridine

Comparison: 5-Bromo-N-phenylpyridin-3-amine is unique due to the presence of both a bromine atom and a phenyl group on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, which is advantageous in various chemical transformations .

Properties

IUPAC Name

5-bromo-N-phenylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c12-9-6-11(8-13-7-9)14-10-4-2-1-3-5-10/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJFXGSBLDGKJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630823
Record name 5-Bromo-N-phenylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

767342-20-1
Record name 5-Bromo-N-phenylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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